molecular formula C14H12ClNO4S B2429701 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-87-8

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

Cat. No. B2429701
CAS RN: 884990-87-8
M. Wt: 325.76
InChI Key: CTPZLZGKFXJXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S . It is a major metabolite of tripamide, a new antihypertensive agent . It is also present as an impurity in clopamide tablets .


Molecular Structure Analysis

The molecular structure of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid consists of a benzoic acid core with a chloro group at the 4th position and a sulfamoyl group at the 3rd position. The sulfamoyl group is further substituted with a 2-methylphenyl group .

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors for Glaucoma Treatment Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been shown to act as potent inhibitors of carbonic anhydrase isozymes, particularly CA II and IV. These isozymes are involved in aqueous humor secretion within the eye. Certain derivatives demonstrated high affinity and effectiveness as topically acting anti-glaucoma agents in both normotensive and glaucomatous rabbits, with better performance than some clinically used drugs (Mincione et al., 2001).

  • Potential Pharmacological Activities The compound has been involved in the synthesis of novel biological agents. For example, its derivatives, such as the 4-(diethylsulfamoyl) benzoic acid, have been used to synthesize a range of compounds with potential biological activities, indicating its versatile role in drug development (Havaldar & Khatri, 2006).

  • Photodecomposition Studies Research on the photodecomposition of chlorobenzoic acids, including derivatives like 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid, has provided insights into environmental degradation processes. This is particularly relevant for understanding the environmental fate of such compounds, which can be significant pollutants (Crosby & Leitis, 1969).

  • Investigation in Anticancer Activities Derivatives of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid have been synthesized and evaluated for their anticancer activities. For example, compounds such as S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethio and potassium S-(5-chloro-2-cyanoamidatesulfonyl-4-methylphenyl)alkanethio have been screened against various human tumor cell lines, showing promising results in inhibiting cancer cell growth (Sławiński, 2004).

  • Synthesis of Anti-Dengue Virus Compounds The compound has been utilized in the synthesis of dual-acting hybrids that show significant anti-Dengue virus activity. These hybrids combine the structural features of known inhibitors, such as amantadine and benzsulfonamide derivatives, demonstrating its potential in antiviral drug development (Joubert, Foxen, & Malan, 2018).

Mechanism of Action

Mode of Action

The exact mode of action of 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of the targets, which are yet to be identified.

properties

IUPAC Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-4-2-3-5-12(9)16-21(19,20)13-8-10(14(17)18)6-7-11(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPZLZGKFXJXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic Acid

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